2-Chloro-6-nitropyridin-3-ol
Overview
Description
2-Chloro-6-nitropyridin-3-ol is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a pale yellow crystalline or powdery solid that is soluble in alcohols and ketones, slightly soluble in water and chloroform . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of 2-Chloro-6-nitropyridin-3-ol typically involves the nitration and chlorination of pyridine . The synthetic route includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to carry out the nitration reaction. Subsequently, a chlorinating agent is added to introduce the chlorine atom into the molecule . The final product is obtained through crystallization and purification processes .
Chemical Reactions Analysis
2-Chloro-6-nitropyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common reagents used in these reactions include ammonia, hydrogen gas, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-nitropyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitropyridin-3-ol involves its interaction with microbial enzymes, disrupting their normal function and inhibiting their growth. This makes it effective as a disinfectant and preservative. The compound’s ability to interact with various enzymes and proteins also underlies its applications in pharmaceutical research.
Comparison with Similar Compounds
2-Chloro-6-nitropyridin-3-ol can be compared with other similar compounds, such as:
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile: This compound has similar structural features but differs in its functional groups and applications.
3-Nitropyridine: Another nitropyridine derivative that undergoes similar substitution and reduction reactions.
Properties
IUPAC Name |
2-chloro-6-nitropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOSCMRJTYVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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